molecular formula C13H26ClNO2 B2950037 tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride CAS No. 2567504-05-4

tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride

Cat. No.: B2950037
CAS No.: 2567504-05-4
M. Wt: 263.81
InChI Key: MWALACOSIPYWKP-UHFFFAOYSA-N
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Description

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride is a chemical compound with the molecular formula C13H25NO2·HCl. It is a hydrochloride salt form of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride typically involves the following steps:

    Formation of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate: This is achieved by reacting tert-butyl acetate with 4-amino-4-methylcyclohexanol in the presence of a suitable catalyst.

    Conversion to Hydrochloride Salt: The resulting tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Common solvents used include methanol or ethanol, and the reactions are typically carried out under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride can be compared with other similar compounds such as:

    tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate: The non-hydrochloride form of the compound.

    tert-butyl 2-(4-amino-4-methylcyclohexyl)propionate: A structurally similar compound with a propionate group instead of an acetate group.

    tert-butyl 2-(4-amino-4-methylcyclohexyl)butyrate: Another similar compound with a butyrate group.

The uniqueness of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride lies in its specific structural features and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.

Properties

IUPAC Name

tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALACOSIPYWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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